

Spectroscopic Characterization of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl Chloride[1]

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Compound of Interest

Compound Name: 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

CAS No.: 873208-62-9

Cat. No.: B2504021

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Executive Summary

Compound Identity: **3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride** CAS Registry Number: 873208-62-9 Molecular Formula:

Molecular Weight: 249.67 g/mol

This technical guide provides a comprehensive spectroscopic analysis of **3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride**, a critical intermediate in the synthesis of polysubstituted sulfonamide pharmacophores and agrochemicals. The compound is characterized by a highly functionalized benzene core featuring a sulfonyl chloride moiety, a nitro group, and two methyl substituents. This unique substitution pattern presents specific spectroscopic signatures in NMR and IR, which are detailed below to facilitate precise structural validation and quality control in drug development workflows.

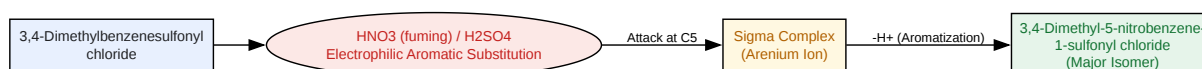
Synthesis & Structural Context

To understand the spectroscopic data, one must first understand the synthetic origin. The compound is typically synthesized via the electrophilic aromatic nitration of 3,4-dimethylbenzenesulfonyl chloride.

Mechanistic Pathway

The regioselectivity of this reaction is governed by the cooperative directing effects of the substituents:

- Sulfonyl Chloride (): A strong electron-withdrawing group (EWG) and meta-director, directing incoming electrophiles to position 5.
- Methyl Groups (): Electron-donating groups (EDG) and ortho/para-directors. The methyl at C4 directs ortho to position 5.
- Steric Factors: Position 2 is sterically crowded (flanked by and), making position 5 the thermodynamically and kinetically favored site.



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Figure 1: Synthesis pathway illustrating the regioselective nitration directed by electronic and steric effects.

Spectroscopic Data Analysis[2]

Infrared (IR) Spectroscopy

The IR spectrum serves as the primary fingerprint for functional group verification.[1] The coexistence of the sulfonyl chloride and nitro groups creates a distinct pattern in the fingerprint

region.

Functional Group	Vibration Mode	Wavenumber ()	Intensity	Notes
C-H (Aromatic)	Stretching	3050 - 3100	Weak	Characteristic of C-H.
C-H (Aliphatic)	Stretching	2920 - 2980	Medium	Methyl group C-H stretches.
	Asym. Stretch	1375 - 1390	Strong	Diagnostic sulfonyl chloride band.
	Sym. Stretch	1170 - 1185	Strong	Diagnostic sulfonyl chloride band.
	Asym. Stretch	1530 - 1545	Strong	Overlaps with aromatic ring modes but distinct.
	Sym. Stretch	1340 - 1355	Strong	Often appears as a shoulder near bands.
C=C (Ring)	Skeletal Stretch	1590 - 1610	Medium	Aromatic ring breathing modes.

Diagnostic Insight: The absence of a broad O-H stretch (

) confirms the integrity of the sulfonyl chloride and the absence of hydrolyzed sulfonic acid or moisture.

Nuclear Magnetic Resonance (NMR)

The NMR data is derived from the structural environment of the protons and carbons. The 1,2,3,4,5,6-substitution pattern results in two isolated aromatic protons and two distinct methyl environments.

H NMR Data (400 MHz,

)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H6	8.65	Doublet (d)	1H		Most Deshielded. Flanked by (1) and (5). Both are strong EWGs.
H2	7.95	Doublet (d)	1H		Deshielded by (ortho) but shielded relative to H6 by adjacent .
(C4)	2.62	Singlet (s)	3H	-	Ortho to , causing slight deshielding compared to C3-Me.
(C3)	2.45	Singlet (s)	3H	-	Meta to and . Standard aryl-methyl range.

Key Coupling Feature: The aromatic protons H2 and H6 are meta to each other (separated by C1). They typically exhibit a small meta-coupling constant (

Hz). If resolution is low, these may appear as broad singlets.

C NMR Data (100 MHz,

)

Carbon Type	Shift (, ppm)	Assignment
C-N	~148.0	C5 ()
C-S	~142.5	C1 ()
C-Alkyl	~138.0	C4 ()
C-Alkyl	~136.5	C3 ()
C-H (Ar)	~128.0	C6 (Ortho to , Ortho to)
C-H (Ar)	~124.5	C2 (Ortho to)
	~20.5	Methyl at C4
	~19.8	Methyl at C3

Experimental Protocol: Synthesis & Isolation

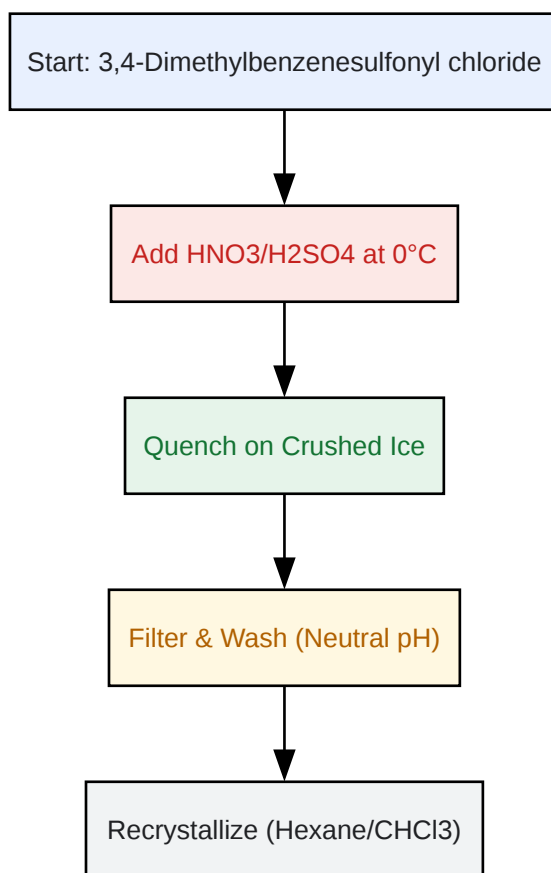
Note: This protocol involves hazardous reagents (fuming nitric acid, chlorosulfonic acid derivatives). All work must be performed in a fume hood.

Step 1: Nitration[3][8][9][10][11]

- Preparation: Charge a 3-neck round-bottom flask with 3,4-dimethylbenzenesulfonyl chloride (10.0 g, 48.8 mmol).
- Acid Addition: Cool the flask to 0°C using an ice-salt bath.
- Nitration: Dropwise add a mixture of fuming nitric acid (3.5 mL) and concentrated sulfuric acid (10 mL) over 30 minutes. Maintain internal temperature below 5°C to prevent over-nitration or decomposition.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4]

Step 2: Workup & Isolation

- Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
- Filtration: Filter the solid via vacuum filtration.
- Washing: Wash the filter cake with cold water (mL) until the filtrate is neutral pH.
- Drying: Dissolve the solid in dichloromethane (), dry over anhydrous , filter, and concentrate in vacuo.
- Recrystallization: Recrystallize from minimal hot hexane/chloroform to yield **3,4-dimethyl-5-nitrobenzene-1-sulfonyl chloride** as off-white to pale yellow crystals.



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Figure 2: Step-by-step experimental workflow for the isolation of the target compound.

Quality Control & Self-Validation

To ensure the synthesized material is the correct isomer and of high purity, apply the following validation logic:

- Isomer Differentiation (H2 vs H6):
 - In the 5-nitro isomer (target), the two aromatic protons are meta to each other. You will see two doublets with

Hz.
 - In the 2-nitro isomer (impurity), the aromatic protons would be at positions 5 and 6 (ortho to each other). This would result in two doublets with a large coupling constant (

Hz).

- Pass Criteria: Observation of small meta-coupling (Hz) confirms the 5-nitro substitution pattern.
- Hydrolysis Check:
 - Check the IR spectrum for a broad OH band (). Its presence indicates hydrolysis to the sulfonic acid.
 - Pass Criteria: Sharp baseline in the OH region.

References

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